molecular formula C13H11NO B2745158 Dibenzo[b,d]furan-2-ylmethanamine CAS No. 733775-48-9

Dibenzo[b,d]furan-2-ylmethanamine

Cat. No.: B2745158
CAS No.: 733775-48-9
M. Wt: 197.237
InChI Key: FSYOVMXQRWIDBE-UHFFFAOYSA-N
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Description

Dibenzofuran-2-ylmethanamine, also known as DBFMA , is a heterocyclic compound with a benzofuran ring as its core structure. It is part of the broader class of benzofuran derivatives. These compounds are widely distributed in nature and have attracted significant attention due to their diverse pharmacological activities and potential applications as drugs .

2.

Synthesis Analysis

The synthesis of dibenzofuran-2-ylmethanamine involves constructing the benzofuran ring. Recent advances have led to novel methods for creating this ring system. For instance, a unique free radical cyclization cascade has been employed to construct complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has facilitated the formation of benzofuran rings with fewer side reactions and high yields .

3.

Molecular Structure Analysis

The molecular structure of DBFMA consists of a benzofuran ring fused to an amino group (methanamine). The specific arrangement of atoms within the ring influences its biological activity and potential drug properties. Further studies on the relationship between the structure and bioactivity are essential .

4.

Chemical Reactions Analysis

DBFMA can participate in various chemical reactions due to its functional groups. These reactions may involve modifications of the benzofuran ring, such as substitution, cyclization, or oxidation. Understanding these reactions is crucial for designing synthetic routes and optimizing drug candidates .

5.

Mechanism of Action

Properties

IUPAC Name

dibenzofuran-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYOVMXQRWIDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of N-(dibenzo[b,d]furan-2-ylmethyl)-2-methylpropane-2-sulfinamide (2.280 g; 7.55 mmol) in MeOH (24 ml) was treated dropwise with a solution of 4 M HCl in 1,4-dioxane (4.0 ml; 16.00 mmol). The resulting mixture was further stirred at 0° C., under nitrogen, for 10 min., and then at rt for 1 h. The reaction mixture was concentrated to dryness under reduced pressure. DCM, water, and Na2CO3 (5.50 g) were added, and the organic layer was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording dibenzo[b,d]furan-2-ylmethanamine as a yellow solid. LC-MS (conditions A): tR=0.51 min.; no ionisation.
Name
N-(dibenzo[b,d]furan-2-ylmethyl)-2-methylpropane-2-sulfinamide
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

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